molecular formula C35H41N3O2 B5513867 N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

Cat. No.: B5513867
M. Wt: 535.7 g/mol
InChI Key: MPLDFJRNLRSHLV-UHFFFAOYSA-N
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Description

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a benzyl group and a hydroxyphenyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, followed by the attachment of the hydroxyphenyl-propanamide moiety through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound could be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and benzylated amides. Examples include:

  • N-(1-benzyl-2,3-dihydroquinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
  • N-(1-benzyl-2,3-dihydroisoquinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

Uniqueness

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O2/c1-34(2,3)27-20-24(21-28(32(27)40)35(4,5)6)16-17-30(39)37-31-25-14-10-11-15-29(25)36-33-26(31)18-19-38(33)22-23-12-8-7-9-13-23/h7-15,20-21,40H,16-19,22H2,1-6H3,(H,36,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLDFJRNLRSHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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